molecular formula C6H2BrF3 B061163 1-Bromo-2,3,4-trifluorobenzene CAS No. 176317-02-5

1-Bromo-2,3,4-trifluorobenzene

Cat. No.: B061163
CAS No.: 176317-02-5
M. Wt: 210.98 g/mol
InChI Key: MUUAQFJJUGVBGB-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trifluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,4-trifluorobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-2,3,4-trifluorobenzene is utilized in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

  • Quinolone Antibacterials : This compound serves as an intermediate in synthesizing quinolone derivatives, which are widely used for their antibacterial properties. For example, it has been employed in the synthesis of 5-nitro-6-methylquinoline carboxylic acid, a precursor to several quinolone antibiotics .

Agrochemical Applications

In agrochemical research, this compound plays a crucial role in developing new pesticides and herbicides. Its fluorinated structure enhances the biological activity of certain agrochemical agents, making them more effective against pests while potentially reducing environmental impact .

Materials Science

The unique properties of this compound make it a valuable material in the development of advanced materials. It is used in:

  • Fluorinated Polymers : The compound is integral in synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability.
  • Liquid Crystals : It is also applied in research related to liquid crystal displays (LCDs) due to its ability to influence the alignment and properties of liquid crystals .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing various complex organic molecules. Its reactivity allows for:

  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other aryl or alkyl halides.
  • Functionalization : The presence of bromine and trifluoromethyl groups makes it an ideal candidate for further functionalization to create diverse chemical entities .

Case Study 1: Synthesis of Quinolone Antibacterials

A study published in Tetrahedron Letters demonstrated the use of this compound as an intermediate for synthesizing various quinolone derivatives. The researchers highlighted its effectiveness in yielding compounds with significant antibacterial activity against resistant strains of bacteria .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the application of this compound in creating fluorinated polymers showed enhanced durability and resistance to solvents. These polymers were tested for their applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trifluorobenzene primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be readily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-2,4,6-trifluorobenzene
  • 1-Bromo-3,4,5-trifluorobenzene

Comparison: 1-Bromo-2,3,4-trifluorobenzene is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution reactions and different physical properties such as boiling point and solubility .

Biological Activity

1-Bromo-2,3,4-trifluorobenzene (C6H2BrF3) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C6H2BrF3
  • Molecular Weight : 210.981 g/mol
  • CAS Number : 176317-02-5
  • IUPAC Name : this compound
  • Solubility : Slightly soluble in water

Biological Activity

This compound has been studied for its potential as an intermediate in the synthesis of various biologically active compounds. Its structure allows for diverse functionalization, which can enhance biological activity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, 1-bromo derivatives are often used in the synthesis of broad-spectrum antimicrobial agents. A study highlighted the role of such compounds as intermediates in the production of quinolone antibiotics, which are known for their effectiveness against a wide range of bacteria .

Synthesis and Applications

The synthesis of this compound generally involves bromination reactions using fluorinated benzene derivatives. The following table summarizes various synthetic routes:

Method Reagents Conditions Yield (%)
Bromination of trifluorobenzeneLiquid bromine, iron powder43–68°C over several hoursHigh
Functionalization with GrignardGrignard reagent (ArFMgBr)Ether solventVariable
Coupling reactionsVarious coupling agentsVaries depending on substrateHigh

Case Study 1: Antimicrobial Synthesis

A notable application of this compound is its use in synthesizing quinolone derivatives. A study demonstrated that introducing this compound into synthetic pathways significantly improved the antimicrobial efficacy of the resulting products against resistant bacterial strains .

Case Study 2: Fluorinated Compounds

In another research effort focused on organometallic chemistry, this compound was utilized as a substrate for functionalization reactions. The study showed that the presence of bromine and fluorine atoms facilitated regioselective reactions that could lead to novel compounds with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-bromo-2,3,4-trifluorobenzene in laboratory settings?

  • Methodological Answer : Due to its hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation), always use personal protective equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from oxidizing agents and heat sources. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Validate safety protocols with institutional guidelines and refer to Safety Data Sheets (SDS) for emergency measures .

Q. What are the optimal conditions for purifying this compound?

  • Methodological Answer : High-purity (>99%) samples can be obtained via fractional distillation under reduced pressure (boiling point: 47–49°C at 60 mmHg). Confirm purity using gas chromatography (GC) or HPLC. For crystalline derivatives, recrystallization in non-polar solvents (e.g., hexane) may be effective. Monitor for decomposition by tracking density (1.777 g/cm³) and refractive index (1.4860) .

Q. How can the compound be characterized spectroscopically?

  • Methodical Answer : Use 19F^{19}\text{F} NMR to resolve fluorine environments (three distinct signals for F-2, F-3, and F-4). 1H^{1}\text{H} NMR will show aromatic protons as a singlet or multiplet depending on coupling with fluorine. Mass spectrometry (EI-MS) should display a molecular ion peak at m/z 210.98 (M+^+). IR spectroscopy can confirm the absence of C-Br bond cleavage (C-Br stretch ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and bromine influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while fluorine substituents direct electrophilic aromatic substitution (EAS) via meta-directing effects. Computational studies (DFT) suggest that the electron-deficient aromatic ring favors oxidative addition at the bromine site. For example, coupling with aryl boronic acids proceeds efficiently under Pd(PPh3_3)4_4 catalysis in THF/Na2_2CO3_3 at 80°C. Monitor regioselectivity using 13C^{13}\text{C} NMR or X-ray crystallography of products .

Q. What strategies mitigate competing side reactions during halogen-lithium exchange?

  • Methodological Answer : At low temperatures (–78°C), treat this compound with n-BuLi in anhydrous THF to generate the lithium intermediate. Quench with electrophiles (e.g., DMF for formylation or CO2_2 for carboxylation). Competing dehalogenation can be suppressed by using sterically hindered bases (e.g., LDA) and avoiding protic solvents. Validate intermediates via in situ 19F^{19}\text{F} NMR .

Q. How does the compound serve as a precursor for fluorinated liquid crystals or pharmaceuticals?

  • Methodological Answer : Its trifluorinated aromatic core is a key synthon for bioactive molecules. For example, coupling with ethynyltrimethylsilane (via Sonogashira reaction) yields alkynylated derivatives used in kinase inhibitors. Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio of bromoarene to alkyne) and using CuI/Pd(PPh3_3)2_2Cl2_2 catalysts. Characterize products via DSC (for liquid crystals) or bioactivity assays (for pharmaceuticals) .

Q. Data Contradictions and Validation

  • Purity Discrepancies : lists purity as 99%, while commercial sources (excluded per guidelines) may report lower grades. Validate purity via independent GC-MS or elemental analysis.
  • Safety Warnings : and emphasize strict handling protocols, while some suppliers (e.g., ChemScene) note incomplete medical validation. Prioritize institutional safety reviews over vendor recommendations.

Properties

IUPAC Name

1-bromo-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUAQFJJUGVBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369810
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176317-02-5
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,4-trifluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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